molecular formula C31H44O4 B1263111 (5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol

(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol

Cat. No. B1263111
M. Wt: 480.7 g/mol
InChI Key: VGFVBXSHQJLSKO-FNHUCILJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EB 1213 is a vitamin D.

Scientific Research Applications

Antisera Development and Vitamin D Metabolite Measurement

  • Research has focused on developing antisera to various vitamin D metabolites, including a form closely related to the specified compound. These antisera are capable of measuring normal plasma concentrations of vitamin D metabolites, although they are not specific enough for direct measurement in plasma (Brown & Peacock, 1986).

Antiproliferative Effects in Cancer Research

  • A study designed a novel compound combining the properties of phosphonates and a triple bond in C-24, showing potent antiproliferative effects in various cancer cell lines without calcemic effects in vivo (Salomón et al., 2011).

Metabolic Studies in Phagocytic Cells

  • Phagocytic cells such as monocyte-macrophages and myeloid leukemia cells have been found to metabolize vitamin D3 into metabolites, one of which has a structure similar to the compound . This research indicates the involvement of dioxygenases in the production of these metabolites (Yamada et al., 1987).

Biologically Active Triterpenoids Study

  • In a study of biologically active triterpenoids from Azadirachta indica, compounds structurally related to the one demonstrated significant toxicity against mosquitoes, indicating potential applications in pest control (Siddiqui et al., 2000).

Synthesis and Identification for Research Applications

  • Various studies have focused on the synthesis, identification, and characterization of similar compounds for research applications, exploring their potential as intermediates in biochemical pathways or as tools for understanding molecular processes in cells and organisms (Thierry-Palmer et al., 1990); (Esvelt et al., 1979); (TakahashiMinokazu & SakakibaraYasumasa, 1994).

properties

Product Name

(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol

Molecular Formula

C31H44O4

Molecular Weight

480.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-[3-(2-hydroxypropan-2-yl)phenoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C31H44O4/c1-20(19-35-26-10-6-9-24(17-26)30(3,4)34)27-13-14-28-22(8-7-15-31(27,28)5)11-12-23-16-25(32)18-29(33)21(23)2/h6,9-12,17,20,25,27-29,32-34H,2,7-8,13-16,18-19H2,1,3-5H3/b22-11+,23-12-/t20-,25-,27-,28+,29+,31-/m1/s1

InChI Key

VGFVBXSHQJLSKO-FNHUCILJSA-N

Isomeric SMILES

C[C@H](COC1=CC=CC(=C1)C(C)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C

Canonical SMILES

CC(COC1=CC=CC(=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

synonyms

4-methylene-5-((octahydro-1-(2-(3-(1-hydroxy-1-methylethyl)phenoxy)-1-methylethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-1,3-cyclohexanediol
EB 1213
EB 1213, 1R-(1alpha(R*),3abeta,4E(1R*,3S*,5Z),7aalpha)-isomer
EB-1213

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
Reactant of Route 2
(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
Reactant of Route 3
(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
Reactant of Route 4
(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
Reactant of Route 5
(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
Reactant of Route 6
(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol

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